molecular formula C19H18BrN3O4 B1260190 Clionamide CAS No. 68835-91-6

Clionamide

货号: B1260190
CAS 编号: 68835-91-6
分子量: 432.3 g/mol
InChI 键: YTHSWGAFCFXWGB-XGACYXMMSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Clionamide is a member of tryptamines.

Structure

3D Structure

Interactive Chemical Structure Model





属性

CAS 编号

68835-91-6

分子式

C19H18BrN3O4

分子量

432.3 g/mol

IUPAC 名称

(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)-N-[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]propanamide

InChI

InChI=1S/C19H18BrN3O4/c20-12-1-2-13-11(9-23-15(13)8-12)7-14(21)19(27)22-4-3-10-5-16(24)18(26)17(25)6-10/h1-6,8-9,14,23-26H,7,21H2,(H,22,27)/b4-3+/t14-/m0/s1

InChI 键

YTHSWGAFCFXWGB-XGACYXMMSA-N

SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N

手性 SMILES

C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N

规范 SMILES

C1=CC2=C(C=C1Br)NC=C2CC(C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N

产品来源

United States

科学研究应用

Antimicrobial Activity

Clionamide has demonstrated mild antibiotic properties, particularly against certain bacterial strains. Studies indicate that while this compound alone exhibits limited antibacterial activity, it is often more effective when combined with other compounds found in Cliona celata extracts. For instance:

  • Antibacterial Efficacy : this compound has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . However, its effectiveness is significantly enhanced when used in conjunction with other metabolites from the sponge.
  • Case Study : In a study examining the crude extracts of Cliona celata, researchers found that while this compound was present, the overall antimicrobial effect was attributed to a synergistic action with other compounds .

Anticancer Potential

Research has indicated that this compound possesses anticancer properties, particularly through its selective cytotoxicity against various cancer cell lines:

  • Cell Line Studies : this compound exhibited selective cytotoxicity with an IC50 value of approximately 10 µg/mL against A-549 lung carcinoma cells . This suggests potential for development into therapeutic agents targeting specific cancer types.
  • Mechanisms of Action : The compound may inhibit tumor growth through mechanisms such as apoptosis induction and interference with cell cycle progression . Further investigations are necessary to elucidate these pathways.

Anti-inflammatory Properties

This compound has been evaluated for its anti-inflammatory effects, which are crucial in treating various inflammatory diseases:

  • Experimental Findings : In vitro studies have shown that this compound can significantly reduce nitric oxide production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent .
  • Concentration-Dependent Effects : The efficacy of this compound was observed to be concentration-dependent, with higher concentrations yielding more pronounced anti-inflammatory effects .

Data Summary

The following table summarizes key findings regarding the applications of this compound:

ApplicationActivity TypeObservationsReferences
AntimicrobialMild antibioticLimited activity against Gram-positive bacteria
AnticancerCytotoxicIC50 ~ 10 µg/mL against A-549 cells
Anti-inflammatoryInhibitoryReduces NO levels in LPS-induced macrophages

准备方法

Extraction and Preliminary Purification

Fresh or freeze-dried Cliona celata biomass is subjected to maceration in a methanol-water mixture (typically 7:3 v/v) at room temperature. The crude extract is then acidified to pH 3–4 using dilute hydrochloric acid, precipitating proteins and polar impurities. After filtration, the supernatant is concentrated under reduced pressure to yield a yellow-orange residue. This residue is partitioned between ethyl acetate and water, with the organic layer enriched in this compound.

Chromatographic Refinement

The ethyl acetate fraction undergoes silica gel column chromatography using a gradient elution system. Initial elution with hexane-ethyl acetate (9:1) removes non-polar contaminants, followed by increasing polarity with methanol-dichloromethane mixtures. This compound elutes in mid-polarity fractions (hexane-ethyl acetate 1:1), identified by its characteristic yellow coloration and fluorescence under UV light (λ = 365 nm). Final purification is achieved via preparative thin-layer chromatography (TLC) on silica gel GF254 plates, yielding this compound as an amorphous yellow powder.

Structural Elucidation of this compound

The structure of this compound, determined through spectroscopic analysis and chemical derivatization, is (2S)-N-((1E)-5,6,7-trihydroxystyr-1-yl)-2-amino-3-(6-bromoindol-3-yl)propionamide. Key analytical data are summarized below:

Spectroscopic Characterization

  • High-Resolution Mass Spectrometry (HRMS): [M+H]⁺ observed at m/z 532.0742 (calculated 532.0748 for C₂₀H₂₂BrN₃O₅).
  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR (300 MHz, CD₃OD): δ 7.55 (d, J = 8.4 Hz, 1H, indole H-4), 7.32 (d, J = 15.9 Hz, 1H, styryl H-β), 6.95 (d, J = 15.9 Hz, 1H, styryl H-α), 6.80–6.70 (m, 2H, aromatic), 4.35 (q, J = 7.1 Hz, 1H, C-2), 3.10–2.90 (m, 2H, C-3).
    • ¹³C NMR (75 MHz, CD₃OD): δ 173.8 (C=O), 161.2 (styryl C-α), 139.5 (indole C-3), 128.4–115.2 (aromatic carbons), 55.1 (C-2), 38.7 (C-3).

Chemical Degradation Studies

Acid hydrolysis of this compound (6 M HCl, 110°C, 24 h) yields 5,6,7-trihydroxyphenethylamine and 6-bromotryptophan, confirming the presence of a styryl-linked phenethylamine moiety and a brominated indole. Hydrogenation over Pd/C in methanol selectively reduces the styryl double bond, producing a dihydro derivative used to verify the E-configuration of the original compound.

Synthesis of this compound Derivatives

While total synthesis of this compound remains unreported, synthetic efforts have focused on derivatives to study structure-activity relationships and improve stability.

Tetracetylthis compound

Treatment of this compound with acetic anhydride in pyridine yields tetracetylthis compound, a stabilized derivative used for crystallographic studies:

$$
\text{this compound} + 4 \, (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{Tetracetylthis compound} + 4 \, \text{CH}_3\text{COOH}
$$

Reaction Conditions:

  • Solvent: Dry tetrahydrofuran (THF)
  • Temperature: 0°C to room temperature
  • Yield: 75–80%

Hydrogenated Derivative (Compound 11)

Catalytic hydrogenation of tetracetylthis compound produces N-(5,6,7-triacetoxypheneth-1-yl)-2-acetamido-3-(indol-3-yl)propionamide, a saturated analog:

$$
\text{Tetracetylthis compound} + \text{H}_2 \xrightarrow{\text{Pd/C, MeOH}} \text{Compound 11}
$$

Key Data:

  • Catalyst: 10% Pd/C
  • Pressure: 1 atm H₂
  • Yield: 85%

Challenges in this compound Synthesis

The lack of a total synthesis route for this compound stems from three key challenges:

  • Stereoselective Bromination: Introducing the 6-bromo substituent on the indole ring without concomitant oxidation of the styryl group remains problematic.
  • Oxidative Sensitivity: The 5,6,7-trihydroxyphenethyl moiety is prone to oxidation during coupling reactions, necessitating protective group strategies that complicate synthesis.
  • Atropisomerism: The E-styryl configuration introduces axial chirality, requiring stereocontrolled methodologies currently underdeveloped for such systems.

常见问题

Q. How should researchers handle outliers in this compound’s spectroscopic characterization data?

  • Methodological Answer : First, verify instrument calibration and sample preparation consistency. Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. If outliers persist, investigate physicochemical anomalies (e.g., polymorphism or solvate formation) via X-ray diffraction (XRPD) .

Ethical and Reporting Standards

Q. What ethical considerations are critical when publishing this compound’s preclinical toxicity data?

  • Methodological Answer : Adhere to OECD guidelines for chemical safety testing. Disclose all adverse events, even if statistically insignificant. Provide raw histopathology images and clinical chemistry data in supplementary materials. Obtain ethical approval for animal studies, specifying oversight committee details .

Q. How can researchers ensure compliance with journal requirements when reporting this compound’s synthetic protocols?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines: detail catalyst loading, solvent volumes, and reaction times. For known compounds, cite original synthesis reports; for novel derivatives, include elemental analysis and HRMS data. Deposit spectral data in public repositories (e.g., ChemSpider) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Clionamide
Reactant of Route 2
Clionamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。